molecular formula C25H23ClN6O3 B12458732 6-amino-9-(1-but-2-ynoylpyrrolidin-3-yl)-7-(4-phenoxyphenyl)purin-8-one;hydrochloride

6-amino-9-(1-but-2-ynoylpyrrolidin-3-yl)-7-(4-phenoxyphenyl)purin-8-one;hydrochloride

Cat. No.: B12458732
M. Wt: 490.9 g/mol
InChI Key: UQYDCIJFACDXSG-UHFFFAOYSA-N
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Description

6-amino-9-(1-but-2-ynoylpyrrolidin-3-yl)-7-(4-phenoxyphenyl)purin-8-one;hydrochloride is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-9-(1-but-2-ynoylpyrrolidin-3-yl)-7-(4-phenoxyphenyl)purin-8-one;hydrochloride typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the purine core.
  • Introduction of the amino group at the 6-position.
  • Attachment of the but-2-ynoylpyrrolidin-3-yl group at the 9-position.
  • Addition of the phenoxyphenyl group at the 7-position.
  • Conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the alkyne moiety.

    Reduction: Reduction reactions could target the alkyne group, converting it to an alkene or alkane.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce a saturated hydrocarbon.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for diseases such as cancer or viral infections.

    Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-9-(1-but-2-ynoylpyrrolidin-3-yl)-7-(4-phenyl)purin-8-one
  • 6-amino-9-(1-but-2-ynoylpyrrolidin-3-yl)-7-(4-methoxyphenyl)purin-8-one

Uniqueness

The unique structural features, such as the phenoxyphenyl group and the specific positioning of functional groups, may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C25H23ClN6O3

Molecular Weight

490.9 g/mol

IUPAC Name

6-amino-9-(1-but-2-ynoylpyrrolidin-3-yl)-7-(4-phenoxyphenyl)purin-8-one;hydrochloride

InChI

InChI=1S/C25H22N6O3.ClH/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19;/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28);1H

InChI Key

UQYDCIJFACDXSG-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl

Origin of Product

United States

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